molecular formula C37H31Cl2IrOP2 B13735953 Carbonyldichlorohydrobis(triphenylphosphine)iridium CAS No. 17000-10-1

Carbonyldichlorohydrobis(triphenylphosphine)iridium

Cat. No.: B13735953
CAS No.: 17000-10-1
M. Wt: 816.7 g/mol
InChI Key: GIXFMNDNEGNKDC-UHFFFAOYSA-L
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Description

Carbonyldichlorohydrobis(triphenylphosphine)iridium is an organometallic compound with the molecular formula C37H31Cl2IrOP2 and a molecular weight of 816.7 g/mol. This compound is known for its unique coordination chemistry and is widely used in various chemical reactions and industrial applications.

Preparation Methods

Carbonyldichlorohydrobis(triphenylphosphine)iridium can be synthesized through several methods. One common synthetic route involves the reaction of iridium chloride with triphenylphosphine and carbon monoxide in the presence of a suitable solvent such as dimethylformamide (DMF) or 2-methoxyethanol . The reaction is typically conducted under nitrogen atmosphere to prevent oxidation. The product is then purified through recrystallization .

Chemical Reactions Analysis

Carbonyldichlorohydrobis(triphenylphosphine)iridium undergoes various types of chemical reactions, including:

    Oxidative Addition: This compound can undergo oxidative addition reactions with halogens, hydrogen, and other small molecules.

    Substitution Reactions: It can participate in substitution reactions where ligands such as carbon monoxide or chloride are replaced by other ligands.

    Reductive Elimination: The compound can also undergo reductive elimination reactions, forming new bonds between ligands.

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen, and various organic ligands. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Carbonyldichlorohydrobis(triphenylphosphine)iridium has a wide range of applications in scientific research:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroboration, and hydrosilylation.

    Material Science: The compound is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Medicinal Chemistry:

    Industrial Applications: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of carbonyldichlorohydrobis(triphenylphosphine)iridium involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow the compound to form new bonds and participate in various catalytic cycles . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Carbonyldichlorohydrobis(triphenylphosphine)iridium is similar to other iridium complexes such as bis(triphenylphosphine)iridium(I) carbonyl chloride (Vaska’s complex) and carbonyl(phenylethynyl)bis(triphenylphosphine)iridium(I) . it is unique in its ability to undergo a wide range of chemical reactions and its versatility in various applications .

Similar compounds include:

  • Bis(triphenylphosphine)iridium(I) carbonyl chloride
  • Carbonyl(phenylethynyl)bis(triphenylphosphine)iridium(I)

These compounds share similar coordination chemistry but differ in their reactivity and applications.

Properties

CAS No.

17000-10-1

Molecular Formula

C37H31Cl2IrOP2

Molecular Weight

816.7 g/mol

IUPAC Name

carbon monoxide;hydride;iridium(3+);triphenylphosphane;dichloride

InChI

InChI=1S/2C18H15P.CO.2ClH.Ir.H/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;;/h2*1-15H;;2*1H;;/q;;;;;+3;-1/p-2

InChI Key

GIXFMNDNEGNKDC-UHFFFAOYSA-L

Canonical SMILES

[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3]

Origin of Product

United States

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